9-Deoxydoxorubicin hydrochloride

Description

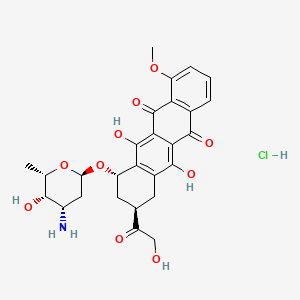

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

73027-02-8 |

|---|---|

Molecular Formula |

C27H30ClNO10 |

Molecular Weight |

564.0 g/mol |

IUPAC Name |

(8R,10S)-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34;/h3-5,10-11,14,17-18,23,29,31,33,35H,6-9,28H2,1-2H3;1H/t10?,11-,14?,17+,18?,23?;/m1./s1 |

InChI Key |

AVFNRVRIGJBENC-RYHPRDMPSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2C[C@@H](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |

Origin of Product |

United States |

Ii. Chemical Synthesis and Structural Elucidation Research

Methodologies for Total Synthesis of 9-Deoxydoxorubicin (B1207890) Hydrochloride

The total synthesis of 9-deoxydoxorubicin hydrochloride is a formidable challenge, necessitating the precise assembly of its tetracyclic aglycone and the stereocontrolled attachment of the daunosamine (B1196630) sugar moiety. While a direct, step-by-step total synthesis of this compound is not extensively documented in publicly available literature, the established strategies for the total synthesis of doxorubicin (B1662922) and its aglycone, doxorubicinone (B1666622), provide a clear blueprint.

A plausible retrosynthetic analysis for 9-deoxydoxorubicin would disconnect the molecule at the glycosidic bond, separating the 9-deoxydoxorubicinone aglycone and a suitable daunosamine derivative. The synthesis of the 9-deoxyanthracyclinone core would likely follow established routes for anthracyclinone synthesis, such as those involving Friedel-Crafts reactions to construct the aromatic rings and subsequent cyclizations to form the tetracyclic system. A key step would be the introduction of the side chain at C-9 without the characteristic hydroxyl group. This could potentially be achieved through modifications of intermediates used in the synthesis of doxorubicinone.

One of the foundational total syntheses of doxorubicin, which serves as a model, involved the construction of the aglycone from smaller, more readily available starting materials, followed by glycosylation. This multi-step process requires careful control of regioselectivity and stereochemistry at each stage. nih.gov

Semisynthetic Approaches from Doxorubicin and Related Anthracyclines

Semisynthesis, starting from the readily available doxorubicin or its precursor daunorubicin (B1662515), offers a more practical and widely explored route to 9-deoxydoxorubicin and its analogs. These approaches focus on the selective chemical modification of the parent molecule.

A key strategy for the preparation of 9-deoxyanthracyclines involves the reductive deoxygenation of the C-9 hydroxyl group. While direct deoxygenation can be challenging, indirect methods have been investigated. For instance, the synthesis of 13-deoxyanthracyclines has been achieved through the reaction of tosylhydrazones of daunorubicin and doxorubicin with sodium cyanoborohydride in acidic methanol. researchgate.net A similar strategy could potentially be adapted for the deoxygenation at the C-9 position.

Another avenue for semisynthesis involves the modification of the daunosamine sugar. For example, high-yield conversions of doxorubicin to analogs with modified daunosamine moieties have been reported, demonstrating the feasibility of selective reactions on the sugar part of the molecule without altering the aglycone. biomedpharmajournal.org Furthermore, the synthesis of 3'-azido derivatives of doxorubicin has been accomplished from the parent drug, highlighting the potential for introducing various functionalities on the sugar. nih.gov

Enzymatic approaches also present a viable semisynthetic route. Lipases have been used for the regioselective acylation of doxorubicin, indicating the potential for enzyme-catalyzed modifications at other positions under mild conditions. acs.org

Characterization of Stereochemistry and Isomeric Forms

The stereochemistry of this compound is of paramount importance as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The molecule possesses multiple chiral centers, leading to the possibility of several stereoisomers.

The anthracycline molecule contains asymmetric carbons in both the aglycone (at C-7 and C-9) and the daunosamine sugar (at C-1', C-3', C-4', and C-5'). nih.gov The relative and absolute stereochemistry of these centers is crucial for biological activity. Research on doxorubicin stereoisomers has shown that even subtle changes in the orientation of a single hydroxyl or amino group on the sugar can significantly impact cytotoxicity and the mechanism of action. acs.org

The stereocontrolled synthesis of the glycosidic linkage is a critical step. The development of methods for the stereoselective synthesis of 2-deoxy-β-glycosides is therefore highly relevant to the preparation of 9-deoxydoxorubicin. tdx.cat The use of glycosyl donors with participating groups at C-2 is a common strategy to control the stereochemistry of the glycosidic bond, although this is not directly applicable to 2-deoxy sugars. Alternative methods, such as those involving the use of specific catalysts or promoters, are therefore necessary. nih.gov

The characterization of the stereochemistry of this compound and its isomers would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 2D NMR techniques like NOESY to establish through-space proximities) and X-ray crystallography for unambiguous structural determination.

Synthetic Pathways for Related 9-Deoxy Anthracycline Analogs

The synthetic methodologies developed for this compound can be extended to create a diverse library of related 9-deoxy anthracycline analogs. These analogs are synthesized to explore structure-activity relationships and to develop compounds with improved pharmacological properties.

A notable example is the synthesis of 7,9-dideoxydaunomycinone, a key precursor to the aglycone of 9-deoxydaunorubicin. biomedpharmajournal.org This synthesis demonstrates the feasibility of constructing the core anthracycline skeleton lacking the C-9 hydroxyl group.

Furthermore, the synthesis of anthraquinonyl glucosaminosides has been explored as a model system to study the influence of aglycone hydroxyl substitution on biological activity. miami.edu These studies provide valuable insights into how modifications to the aromatic core of the molecule can affect its properties.

The generation of novel anthracycline analogs through biosynthetic and metabolic engineering approaches is also a promising field. By manipulating the biosynthetic pathway of doxorubicin in producer organisms like Streptomyces peucetius, it is possible to generate new structures. researchgate.netacs.org This can involve the introduction of genes encoding for different tailoring enzymes or the modification of existing ones to alter the final product.

The synthesis of isodoxorubicin analogs, which are modified at the C-4' position of the sugar, further illustrates the diversity of accessible structures. nih.gov These synthetic efforts, combined with detailed biological evaluation, are crucial for the development of the next generation of anthracycline-based therapeutics.

Iii. Molecular and Cellular Mechanisms of Action Studies

DNA Intercalation Dynamics and Stoichiometry

9-Deoxydoxorubicin (B1207890) hydrochloride, like its parent compound doxorubicin (B1662922), is understood to exert part of its biological activity through direct interaction with nuclear DNA. The primary mode of this interaction is intercalation, where the planar tetracyclic chromophore of the molecule inserts itself between the base pairs of the DNA double helix. This physical insertion causes a local unwinding of the DNA helix and obstructs the processes of DNA replication and transcription.

The dynamics of this intercalation for anthracyclines are rapid, leading to significant changes in the DNA's microenvironment. nih.govtmu.edu.tw Studies on doxorubicin using fluorescence lifetime imaging microscopy (FLIM) have shown that the fluorescence lifetime of the drug decreases significantly within the first two hours of administration, indicating dynamic changes in the drug-DNA binding site as cellular processes like apoptosis are initiated. nih.gov

For comparative context, the binding parameters for doxorubicin have been quantitatively determined. These values provide a benchmark for understanding the stoichiometry of the interaction.

Table 1: Comparative DNA Binding Parameters of Doxorubicin This table provides reference data for the parent compound, Doxorubicin, as studies indicate 9-Deoxydoxorubicin has a similar DNA affinity. nih.gov

| Parameter | Value | Experimental Conditions | Source |

|---|---|---|---|

| Binding Affinity Constant (K) | 0.13 to 0.16 x 10⁶ M⁻¹ | 37°C, presence of 10% serum | nih.gov |

| Binding Affinity Constant (K) | 2.5 (± 0.5) x 10⁴ M⁻¹ | Not specified | nih.gov |

| Number of Binding Sites (n) | 1.2 (drug molecules per DNA) | Not specified | nih.gov |

These data illustrate that the binding is a high-affinity interaction, leading to a stable drug-DNA complex that can interfere with normal cellular machinery. nih.govnih.gov The formation of these complexes is a critical initiating step for the subsequent cytotoxic mechanisms.

Reactive Oxygen Species (ROS) Generation Pathways and Cellular Stress Responses

In addition to nuclear DNA and topoisomerase II, a third major mechanism of action for anthracyclines involves the generation of reactive oxygen species (ROS). This process is largely independent of DNA intercalation and is a consequence of the molecule's quinone chemistry. researchgate.netoncohemakey.com The production of ROS can induce widespread oxidative damage to cellular components, including lipids, proteins, and DNA, leading to significant cellular stress and contributing to both the therapeutic and toxic effects of the drug. nih.govresearchgate.net

The core of ROS generation is the redox cycling of the anthracycline's quinone moiety. This process is particularly active in mitochondria, which are rich in the necessary enzymes. nih.gov The cycle proceeds as follows:

One-Electron Reduction: The quinone ring of 9-deoxydoxorubicin is reduced by accepting a single electron from an enzyme, such as NADH dehydrogenase (Complex I) of the mitochondrial electron transport chain. nih.gov This reaction converts the quinone into a highly reactive semiquinone free radical. researchgate.netoncohemakey.com

Reaction with Molecular Oxygen: The unstable semiquinone radical rapidly transfers its extra electron to molecular oxygen (O₂). oncohemakey.com This regenerates the original quinone structure of the drug, allowing it to re-enter the cycle, and simultaneously produces a superoxide (B77818) anion radical (•O₂⁻). researchgate.net

This continuous, futile cycling consumes reducing equivalents (like NADH) and generates a steady stream of superoxide radicals, initiating a cascade of oxidative stress. researchgate.netnih.gov

The superoxide anion produced during redox cycling is the primary ROS, which can lead to the formation of more potent and damaging species.

Hydrogen Peroxide Formation: Superoxide dismutase (SOD) enzymes catalyze the conversion of superoxide anions into hydrogen peroxide (H₂O₂). researchgate.netoncohemakey.com

Hydroxyl Radical Formation: In the presence of ferrous (Fe²⁺) or other transition metal ions, hydrogen peroxide can undergo the Fenton reaction to generate the hydroxyl radical (•OH). researchgate.netnih.gov The hydroxyl radical is an extremely reactive oxidant that can indiscriminately damage nearby biomolecules.

Apoptosis Induction Pathways

No specific data is available for 9-Deoxydoxorubicin hydrochloride.

No specific data is available for this compound.

No specific data is available for this compound.

No specific data is available for this compound.

Autophagy Modulation and Crosstalk with Apoptosis

No specific data is available for this compound.

Autophagy-Related Gene Expression Profiling

The process of autophagy, a cellular self-degradation mechanism, is known to be modulated by doxorubicin, although the precise effects can be context-dependent. Studies on doxorubicin have shown that it can influence the expression of several key autophagy-related genes. For instance, doxorubicin treatment has been observed to affect the expression of genes such as Atg12, Atg5, and Beclin1, which are essential for the formation of the autophagosome. nih.gov The regulation of these genes is often linked to upstream signaling pathways involving proteins like AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR), both of which can be modulated by doxorubicin. researchgate.net

In some cellular contexts, doxorubicin has been shown to upregulate cardiac autophagy, potentially contributing to its cardiotoxic effects. nih.gov This upregulation may be mediated through the suppression of GATA4 and/or S6K1, which in turn regulate the expression of crucial autophagy genes. nih.gov Conversely, other studies suggest that doxorubicin can also inhibit autophagic flux, particularly in certain cancer cell lines, which may enhance its cytotoxic effects. nih.gov The activation of mitophagy, a selective form of autophagy that targets damaged mitochondria, has been implicated in resistance to doxorubicin. nih.gov

A summary of key autophagy-related genes and proteins affected by the parent compound, doxorubicin, is presented below. Specific data for this compound is not currently available.

| Gene/Protein | Role in Autophagy | Observed Effect of Doxorubicin |

| Beclin-1 | Key component of the class III PI3K complex, essential for autophagosome nucleation. | Expression can be modulated, contributing to either pro-survival or pro-death autophagy. nih.gov |

| Atg5 | Forms a conjugate with Atg12, crucial for autophagosome elongation. | Expression can be altered, impacting the progression of autophagy. nih.gov |

| LC3 (MAP1LC3B) | Recruited to the autophagosome membrane upon processing (LC3-I to LC3-II conversion). | Doxorubicin can induce the conversion of LC3-I to LC3-II, indicating autophagy induction. nih.gov |

| mTOR | A major negative regulator of autophagy. | Doxorubicin can inhibit the mTOR signaling pathway, leading to the activation of autophagy. researchgate.net |

| AMPK | A key energy sensor that can activate autophagy. | Doxorubicin can activate AMPK, which in turn can initiate the autophagic process. researchgate.net |

Mitochondrial Integrity and Bioenergetic Function Studies

Mitochondria are a primary target of doxorubicin, and its effects on mitochondrial integrity and function are well-documented. These effects are central to both its anticancer activity and its associated toxicities.

Mitochondrial Membrane Potential Alterations

A hallmark of doxorubicin-induced mitochondrial damage is the dissipation of the mitochondrial membrane potential (ΔΨm). nih.govsemanticscholar.org This depolarization is a critical event that can precede the release of pro-apoptotic factors and the commitment of the cell to apoptosis. Studies have consistently shown that exposure to doxorubicin leads to a significant reduction in ΔΨm in various cell types. nih.govsemanticscholar.org This effect is often attributed to the opening of the mitochondrial permeability transition pore (mPTP). mdpi.com While specific studies on this compound are lacking, it is plausible that as an anthracycline derivative, it may share the ability to induce mitochondrial membrane potential alterations.

The table below summarizes findings related to doxorubicin's impact on mitochondrial membrane potential.

| Cell Line/Model | Assay | Key Findings with Doxorubicin |

| H9c2 Cardiomyocytes | JC-1 Staining | Dose-dependent decrease in the red/green fluorescence ratio, indicating mitochondrial membrane depolarization. semanticscholar.org |

| Neonatal Rat Ventricular Myocytes | Rhodamine 123 | Significant reduction in Rhodamine 123 fluorescence, signifying a loss of mitochondrial membrane potential. nih.gov |

| Isolated Rat Heart Mitochondria | N/A | Doxorubicin treatment led to dissipation of the mitochondrial membrane potential. nih.gov |

Electron Transport Chain Interactions

Doxorubicin is known to directly interact with the mitochondrial electron transport chain (ETC), which is a primary source of its ability to generate reactive oxygen species (ROS). nih.gov Research has demonstrated that doxorubicin can inhibit the activity of multiple ETC complexes, with a particular emphasis on Complex I (NADH dehydrogenase). nih.gov By accepting electrons from Complex I and then transferring them to molecular oxygen, doxorubicin undergoes redox cycling, leading to the formation of superoxide anions and subsequent oxidative stress. nih.govnih.gov This disruption of electron flow not only generates damaging ROS but also impairs the efficiency of oxidative phosphorylation and ATP synthesis. nih.gov There is currently no specific information detailing the interactions of this compound with the electron transport chain.

| ETC Complex | Interaction with Doxorubicin | Consequence |

| Complex I (NADH Dehydrogenase) | Acts as a primary site for doxorubicin redox cycling. nih.gov | Inhibition of electron flow, generation of superoxide radicals, and decreased ATP production. |

| Complex II (Succinate Dehydrogenase) | Less pronounced effects compared to Complex I, but some inhibition has been reported. | Contribution to overall mitochondrial dysfunction. |

| Cytochrome c oxidase (Complex IV) | Doxorubicin has been shown to inhibit its activity both in vitro and in vivo. mdpi.com | Impaired respiratory chain function and reduced cellular energy production. |

Cellular Uptake and Intracellular Distribution Dynamics

The efficacy of anthracycline antibiotics is highly dependent on their ability to enter target cells and accumulate at their site of action, primarily the nucleus.

Membrane Transport Mechanisms

The cellular uptake of doxorubicin is a multifaceted process involving both passive diffusion and carrier-mediated transport. nih.gov Due to its amphiphilic nature, doxorubicin can passively diffuse across the cell membrane. nih.gov In addition to passive diffusion, specific solute carrier transporters, such as SLC22A16, have been implicated in the uptake of doxorubicin. nih.gov The efflux of doxorubicin from cancer cells is a major mechanism of drug resistance and is primarily mediated by ATP-binding cassette (ABC) transporters, including P-glycoprotein (ABCB1). No dedicated studies on the specific membrane transport mechanisms of this compound have been identified.

| Transport Mechanism | Description | Relevance to Doxorubicin |

| Passive Diffusion | Movement across the cell membrane down a concentration gradient. | A key mechanism for doxorubicin entry into cells due to its lipophilic characteristics. nih.gov |

| Carrier-Mediated Uptake | Facilitated transport across the membrane by specific transporter proteins. | Solute carrier transporters like SLC22A16 are involved in doxorubicin influx. nih.gov |

| Efflux Pumps | Active transport of the drug out of the cell, often leading to drug resistance. | P-glycoprotein (ABCB1) and other ABC transporters actively pump doxorubicin out of cancer cells. |

Nuclear Accumulation and Retention Studies

Following cellular uptake, doxorubicin rapidly localizes to the nucleus, which is its primary site of action for DNA intercalation and topoisomerase II inhibition. nih.gov The accumulation and retention of doxorubicin within the nucleus are critical for its cytotoxic effects. nih.gov Studies utilizing fluorescence microscopy have consistently demonstrated the intense nuclear staining of doxorubicin in various cancer cell lines. nih.gov The extent of nuclear accumulation can be influenced by factors such as the expression of drug efflux pumps and the pH gradients between cellular compartments. nih.gov While it is anticipated that this compound would also target the nucleus, specific studies quantifying its nuclear accumulation and retention are not available.

Interactions with Specific Molecular Targets Beyond DNA and Topoisomerase II

Detailed protein binding studies specifically for this compound are not extensively reported in the available literature. Research on doxorubicin has shown that it binds to various proteins, including human serum albumin (HSA), which can influence its pharmacokinetics and tissue distribution sci-hub.seresearchgate.netmdpi.comnih.govnih.govnih.govbohrium.com. These interactions are complex and can be affected by the surrounding medium and pH sci-hub.se. However, without specific studies on this compound, it is not possible to provide a detailed protein binding profile.

There is a lack of specific data on the comprehensive enzyme inhibition profile of this compound. Research on doxorubicin has established its role as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair nih.govembopress.orgnih.gov. This inhibition is a primary mechanism of its anticancer activity. One study did compare the cytotoxicity and DNA breakage activity of 9-deoxydoxorubicin to doxorubicin, suggesting it also interacts with DNA and likely affects related enzymes nih.gov. However, a detailed profile of which other enzymes it may inhibit and its relative potency compared to doxorubicin is not available in the searched literature.

Iv. Preclinical Pharmacological and Pharmacodynamic Investigations

In Vitro Anticancer Activity Spectrum and Cellular Selectivity

The in vitro anticancer activity of 9-Deoxydoxorubicin (B1207890) hydrochloride has been evaluated, with key studies highlighting its cytotoxic potential in comparison to its parent compound, doxorubicin (B1662922). Research has demonstrated that 9-Deoxydoxorubicin hydrochloride exhibits a distinct cytotoxicity profile.

A pivotal study compared the cytotoxic effects of 9-Deoxydoxorubicin with doxorubicin in murine leukemia P388 cells. The findings indicated that 9-Deoxydoxorubicin is significantly less cytotoxic than doxorubicin in this cell line. researchgate.net This difference in potency was observed despite similarities in cellular uptake and DNA affinity between the two compounds. researchgate.net The reduced cytotoxicity of 9-Deoxydoxorubicin was correlated with a markedly lower induction of DNA strand breaks compared to doxorubicin at equitoxic concentrations. researchgate.net While doxorubicin and another analog, 4-demethyl-6-deoxydoxorubicin, produced a greater extent of DNA strand breaks, 9-deoxydoxorubicin induced very few. researchgate.net

| Compound | Cell Line | Relative Cytotoxicity | Reference |

| 9-Deoxydoxorubicin | P388 (murine leukemia) | Much less cytotoxic than doxorubicin | researchgate.net |

| Doxorubicin | P388 (murine leukemia) | Baseline for comparison | researchgate.net |

| 4-demethyl-6-deoxydoxorubicin | P388 (murine leukemia) | More effective than doxorubicin | researchgate.net |

This table summarizes the comparative cytotoxicity of 9-Deoxydoxorubicin and related compounds in the specified cancer cell line based on available research.

V. Metabolism and Biotransformation Pathways of 9 Deoxydoxorubicin Hydrochloride

Metabolic Fate in Preclinical In Vitro Models (e.g., liver microsomes, hepatocytes)

Preclinical in vitro models, such as liver microsomes and hepatocytes, are indispensable tools for elucidating the metabolic pathways of xenobiotics. researchgate.netnih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Hepatocytes, being the primary functional cells of the liver, provide a more complete metabolic system, encompassing both Phase I and Phase II enzymes, as well as transport proteins. researchgate.net

For doxorubicin (B1662922), studies using these models have revealed that the liver is the principal site of its metabolism. pharmgkb.orgnih.gov In vitro investigations with rat and mouse liver preparations have demonstrated the biotransformation of doxorubicin. nih.gov Similarly, it is anticipated that 9-deoxydoxorubicin (B1207890) hydrochloride undergoes significant metabolism in hepatic in vitro systems. The primary metabolic reactions for anthracyclines involve reduction of a side-chain carbonyl group and cleavage of the glycosidic bond. nih.gov

Identification and Characterization of Key Metabolites in Preclinical Models

The metabolism of doxorubicin leads to several key metabolites. The major metabolite is doxorubicinol (B1670906) (DOXol), formed by the reduction of the C-13 ketone. nih.gov Another significant pathway is the reductive deglycosylation, which cleaves the daunosamine (B1196630) sugar to form aglycones. nih.gov These include doxorubicinone (B1666622) and the 7-deoxyaglycones.

Given the structure of 9-deoxydoxorubicin, it is highly probable that its metabolism would yield analogous metabolites. The key anticipated metabolites would be:

9-deoxydoxorubicinol: Formed via the reduction of the C-13 ketone.

Aglycones: Resulting from the cleavage of the glycosidic bond. Specifically, 7,9-deoxydoxorubicinone would be a likely aglycone metabolite.

A study on doxorubicin's main metabolites in cardiac cells provided insights into their cytotoxic effects, indicating that while the metabolites are cytotoxic, they are generally less so than the parent compound at similar concentrations.

| Parent Compound | Anticipated Key Metabolites of 9-Deoxydoxorubicin | Metabolic Reaction |

| 9-Deoxydoxorubicin | 9-Deoxydoxorubicinol | C-13 Ketone Reduction |

| 9-Deoxydoxorubicin | 7,9-Deoxydoxorubicinone (aglycone) | Reductive Deglycosylation |

Enzymatic Transformations and Cytochrome P450 Involvement

The biotransformation of anthracyclines is catalyzed by a variety of enzymes. The reduction of the C-13 ketone to form the alcohol metabolite (e.g., doxorubicinol) is primarily mediated by cytosolic aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). nih.gov

For 9-deoxydoxorubicin, it is expected that these same enzyme families would be responsible for its metabolic conversion. The specific kinetics and the predominant enzymes involved would require direct experimental investigation using human liver microsomes and recombinant CYP enzymes.

| Enzyme Family | Potential Role in 9-Deoxydoxorubicin Metabolism |

| Aldo-Keto Reductases (AKRs) | Reduction of the C-13 ketone to form 9-deoxydoxorubicinol. |

| Carbonyl Reductases (CBRs) | Reduction of the C-13 ketone to form 9-deoxydoxorubicinol. |

| NADPH-Cytochrome P450 Reductase | Reductive cleavage of the glycosidic bond leading to aglycone formation. |

| Cytochrome P450 (CYP) Superfamily | Potential secondary or minor metabolic pathways and involvement in drug-drug interactions. |

Comparison of Metabolic Pathways with Doxorubicin

The metabolic pathways of 9-deoxydoxorubicin are expected to be qualitatively similar to those of doxorubicin, primarily involving C-13 ketone reduction and reductive deglycosylation. However, the absence of the C-9 hydroxyl group in 9-deoxydoxorubicin introduces a key structural difference that could lead to quantitative differences in their metabolism.

The C-9 hydroxyl group in doxorubicin can participate in the formation of a semiquinone radical, which is implicated in the generation of reactive oxygen species and cardiotoxicity. The lack of this group in 9-deoxydoxorubicin may alter the propensity for redox cycling and the formation of certain reactive intermediates.

A comparative study of doxorubicin and its 4'-deoxy-analogue, epirubicin, showed differences in their plasma clearance and metabolic profiles, highlighting how small structural modifications can impact metabolic fate. It is plausible that the removal of the C-9 hydroxyl group in 9-deoxydoxorubicin could lead to a different rate of metabolism and a different ratio of metabolites compared to doxorubicin. For instance, the formation of the 7-deoxyaglycone metabolite, which is linked to cardiotoxicity for doxorubicin, might be altered.

A direct comparative in vitro study using human liver microsomes and hepatocytes would be necessary to definitively characterize the differences in the metabolic pathways and rates of 9-deoxydoxorubicin and doxorubicin. Such a study would provide crucial data on their relative stability and potential for generating toxic metabolites.

| Feature | Doxorubicin | 9-Deoxydoxorubicin (Anticipated) |

| Major Metabolic Pathways | C-13 ketone reduction, reductive deglycosylation. | C-13 ketone reduction, reductive deglycosylation. |

| Major Alcohol Metabolite | Doxorubicinol | 9-Deoxydoxorubicinol |

| Key Aglycone Metabolites | Doxorubicinone, 7-Deoxydoxorubicinone | 7,9-Deoxydoxorubicinone |

| Key Enzymes | AKRs, CBRs, NADPH-Cytochrome P450 Reductase | Likely the same enzyme families. |

| Potential for Redox Cycling | Higher, due to the C-9 hydroxyl group. | Potentially lower. |

Vi. Mechanisms of Resistance and Strategies for Overcoming Resistance

Efflux Pump-Mediated Resistance Mechanisms

One of the most well-characterized mechanisms of multidrug resistance (MDR) involves the ATP-binding cassette (ABC) superfamily of transporters. These membrane proteins act as molecular pumps, utilizing the energy from ATP hydrolysis to expel a wide array of xenobiotics, including chemotherapeutic agents, from the cell, thereby reducing their intracellular concentration and cytotoxic potential.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a cornerstone of MDR and a significant contributor to resistance against anthracyclines like doxorubicin (B1662922). iu.edunih.gov This 170-kDa transmembrane glycoprotein (B1211001) is a promiscuous efflux pump, capable of recognizing and transporting a broad spectrum of structurally and functionally diverse compounds. nih.gov In cancer cells, the overexpression of P-gp is a common acquired resistance mechanism. iu.edu Upon treatment with a chemotherapeutic agent that is a P-gp substrate, cancer cells can upregulate the expression of the ABCB1 gene, leading to an increased number of P-gp pumps in the cell membrane. iu.edu This enhanced efflux capacity prevents the accumulation of the drug to cytotoxic levels within the cell. nih.gov While direct studies on 9-Deoxydoxorubicin (B1207890) hydrochloride are limited, its close structural similarity to doxorubicin strongly suggests that it is also a substrate for P-gp. Therefore, overexpression of P-gp is a highly probable mechanism of resistance to 9-Deoxydoxorubicin hydrochloride.

Beyond P-gp, other members of the ABC transporter family are implicated in anthracycline resistance. Multidrug resistance-associated protein 1 (MRP1 or ABCC1) and breast cancer resistance protein (BCRP or ABCG2) are two such transporters known to contribute to the efflux of doxorubicin and are therefore likely to play a role in resistance to this compound. rsc.orgbiomedpharmajournal.org

ABCC1 (MRP1): This transporter is often overexpressed in various tumor types and confers resistance to a range of anticancer drugs, including anthracyclines. rsc.org

ABCG2 (BCRP): Initially identified in doxorubicin-resistant breast cancer cell lines, ABCG2 is a key player in multidrug resistance. embopress.orgnih.gov Studies have shown that even low-dose, short-term exposure to doxorubicin can lead to the overexpression of ABCG2, suggesting its involvement in the early stages of resistance development. nih.gov

The co-expression of multiple ABC transporters can lead to a more robust and broader spectrum of drug resistance, presenting a significant challenge in cancer therapy.

Alterations in Target Proteins

The primary intracellular target of this compound, like other anthracyclines, is topoisomerase II alpha (TopoIIα), an enzyme crucial for DNA replication and chromosome segregation. nih.gov Alterations in this target protein can significantly diminish the drug's effectiveness.

Resistance to anthracyclines can arise from both quantitative and qualitative changes in TopoIIα. nih.gov Cancer cells can develop resistance by reducing the expression of the TOP2A gene, leading to lower levels of the TopoIIα protein. nih.gov With less of its target present, the drug's ability to induce cytotoxic DNA double-strand breaks is compromised. Furthermore, mutations in the TOP2A gene can alter the structure of the enzyme, reducing its affinity for the drug or its ability to form the drug-stabilized cleavage complex, which is the basis of the drug's cytotoxic action. nih.gov

The interaction of this compound with DNA is a critical aspect of its mechanism of action. While the compound intercalates into the DNA helix, its ability to induce DNA strand breaks appears to be modified compared to its parent compound, doxorubicin. Research comparing doxorubicin and 9-deoxydoxorubicin has shown that despite similar cellular uptake and DNA binding affinity, 9-deoxydoxorubicin is significantly less potent at inducing DNA single- and double-strand breaks. nih.gov After a one-hour exposure, 9-deoxydoxorubicin induced very few DNA breaks in murine leukemia P388 cells, in stark contrast to the extensive damage caused by doxorubicin and another analogue, 4-demethyl-6-deoxydoxorubicin. nih.gov This suggests that while the initial binding to DNA may be similar, the subsequent steps leading to topoisomerase II-mediated DNA cleavage are less efficient for the 9-deoxy derivative. This inherent difference in the ability to damage DNA could contribute to a baseline level of reduced sensitivity or a more readily acquired resistance.

| Feature | Doxorubicin | 9-Deoxydoxorubicin | 4-Demethyl-6-deoxydoxorubicin |

| Cytotoxicity | High | Low | Very High |

| DNA Strand Breaks | High | Very Low | Higher than Doxorubicin |

| Cellular Uptake and Retention | Similar | Similar | Similar |

| DNA Affinity | Similar | Similar | Similar |

| Data derived from studies on murine leukemia P388 cells. nih.gov |

DNA Repair Mechanisms and Their Contribution to Resistance

The cytotoxic effect of this compound is ultimately mediated by the DNA damage it causes. Consequently, the cell's own DNA repair machinery can be a significant source of resistance. Cancer cells with enhanced DNA repair capabilities can more effectively counteract the drug-induced damage, thereby promoting cell survival. oaepublish.com The finding that 9-deoxydoxorubicin induces substantially fewer DNA breaks than doxorubicin suggests that the baseline level of DNA damage may be more manageable for the cell's repair systems. nih.gov Even the limited number of lesions that are formed can be targeted by pathways such as non-homologous end joining (NHEJ) and homologous recombination (HR), which are responsible for repairing double-strand breaks. mdpi.com Upregulation of these pathways in response to chemotherapy can lead to acquired resistance. Therefore, the intrinsic properties of 9-deoxydoxorubicin, coupled with the potential for enhanced DNA repair in cancer cells, create a scenario where resistance can readily emerge.

Modulation of Apoptosis Pathways in Resistant Cell Lines

Apoptosis is a natural process of controlled cell death that is often dysregulated in cancer. Chemotherapy-resistant cancer cells can evade apoptosis through several mechanisms, including the upregulation of proteins that inhibit apoptosis and the downregulation of proteins that promote it.

A key mechanism by which cancer cells develop resistance is by increasing the expression of anti-apoptotic proteins. Members of the Bcl-2 family, such as Bcl-2 itself and Bcl-xL, are central to this process. These proteins prevent the release of cytochrome c from the mitochondria, a critical step in initiating the intrinsic apoptotic pathway. researchgate.netnih.gov Overexpression of Bcl-2 and related anti-apoptotic proteins has been observed in a variety of cancers, contributing to resistance against numerous chemotherapeutic agents. nih.gov For instance, studies on chondrosarcoma cells have shown that resistance to doxorubicin is associated with the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.net

Another significant group of proteins involved in apoptosis resistance is the Inhibitor of Apoptosis Proteins (IAPs). IAPs can directly bind to and inhibit caspases, the key executioner enzymes of apoptosis. mdpi.com Survivin, a member of the IAP family, is often overexpressed in tumors and is associated with a poor prognosis and resistance to chemotherapy. mdpi.com The upregulation of these anti-apoptotic proteins creates a protective shield for cancer cells, allowing them to survive the DNA damage and cellular stress induced by agents like this compound.

Conversely, cancer cells can also achieve resistance by decreasing the levels of pro-apoptotic proteins. The Bcl-2 family also includes pro-apoptotic members like Bax and Bak, which act to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. nih.gov Downregulation of these proteins can shift the balance towards cell survival. nih.gov For example, studies have shown that a concerted downregulation of Bax and Bak contributes to resistance against doxorubicin-induced apoptosis. nih.gov

Furthermore, the p53 tumor suppressor protein plays a crucial role in sensing cellular stress, including DNA damage, and can trigger apoptosis. nih.govnih.gov Mutations or deletions in the p53 gene are common in cancer and can lead to a failure to initiate apoptosis in response to chemotherapy. nih.gov Research on hepatoma cell lines has demonstrated that the status of p53 can influence the sensitivity to doxorubicin, with cells having mutated or deleted p53 showing altered responses. nih.gov

The following table summarizes the key proteins involved in apoptosis modulation and their role in resistance:

| Protein Family | Protein | Function in Apoptosis | Alteration in Resistant Cells |

| Bcl-2 Family (Anti-apoptotic) | Bcl-2, Bcl-xL | Inhibit apoptosis by preventing mitochondrial pore formation. nih.gov | Upregulation |

| Bcl-2 Family (Pro-apoptotic) | Bax, Bak | Promote apoptosis by inducing mitochondrial outer membrane permeabilization. nih.gov | Downregulation |

| IAP Family | Survivin | Directly inhibit caspases, the executioner enzymes of apoptosis. mdpi.com | Upregulation |

| Tumor Suppressors | p53 | Senses cellular stress and can initiate apoptosis. nih.govnih.gov | Mutation or deletion leading to downregulation of function |

Preclinical Strategies for Resistance Reversal

To combat resistance to this compound, researchers are exploring several preclinical strategies aimed at re-sensitizing cancer cells to the drug's effects. These strategies often involve combination therapies that target the specific mechanisms of resistance.

One of the most well-studied mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These transporters act as efflux pumps, actively removing chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov

Efflux pump inhibitors (EPIs) are compounds designed to block the function of these pumps. mdpi.com By co-administering an EPI with a chemotherapeutic agent, the intracellular concentration of the drug can be increased, restoring its cytotoxic effects. nih.govnih.gov For example, verapamil (B1683045) and cyclosporin (B1163) A have been investigated for their ability to inhibit P-gp and reverse resistance to doxorubicin and its analogs. nih.govnih.gov More recent research has focused on developing novel EPIs with greater specificity and lower toxicity, such as pyridylpiperazine-based inhibitors.

The table below provides examples of efflux pump inhibitors that have been studied:

| Inhibitor | Target Pump | Mechanism of Action |

| Verapamil | P-glycoprotein (P-gp) | Competitive inhibitor of P-gp. nih.gov |

| Cyclosporin A | P-glycoprotein (P-gp) | Inhibits P-gp function. nih.gov |

| Pyridylpiperazines | RND-type efflux pumps | Allosteric inhibition of the pump's energy translocation mechanism. |

Cancer cells can also develop resistance by enhancing their DNA repair capabilities, allowing them to efficiently repair the DNA damage induced by drugs like this compound. nih.goviu.edu Targeting these DNA repair pathways is a promising strategy to overcome resistance.

Inhibitors of key DNA repair proteins, such as poly (ADP-ribose) polymerase (PARP) and the kinases ATM and ATR, can prevent cancer cells from repairing drug-induced DNA lesions, leading to an accumulation of damage and subsequent cell death. iu.eduoaepublish.comnih.gov For instance, combining PARP inhibitors with DNA-damaging agents has shown synergistic effects in preclinical models. nih.gov Similarly, inhibiting ATM or DNA-dependent protein kinase (DNA-PK) has been shown to increase doxorubicin-induced apoptosis in resistant cells. iu.edu The use of a CHK1 inhibitor, prexasertib, has also been explored to enhance the anti-tumor activity of chemotherapy. oaepublish.com

Given that evasion of apoptosis is a cornerstone of resistance, strategies aimed at directly re-sensitizing cancer cells to apoptotic signals are being actively pursued. These "apoptosis sensitizers" work by targeting the dysregulated apoptotic machinery.

One approach involves the use of BH3 mimetics. These are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL. nih.gov By blocking these survival proteins, BH3 mimetics can lower the threshold for apoptosis induction by chemotherapeutic agents.

Another strategy focuses on targeting the IAP family of proteins. Small molecule IAP antagonists can block the caspase-inhibiting function of IAPs, thus promoting apoptosis. mdpi.com Furthermore, down-regulating genes that encode for anti-apoptotic proteins using techniques like siRNA has been shown to increase apoptosis in chemoresistant cancer cells. researchgate.net

Combination Approaches in Preclinical Models to Overcome Resistance

The use of combination therapies represents a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities. The exploration of such strategies for this compound is a critical area for future research.

The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key goal in designing combination cancer therapies. For doxorubicin, numerous preclinical studies have demonstrated synergistic interactions with a wide array of other anticancer agents. These include other traditional chemotherapeutics, targeted therapies, and immunomodulatory agents. It is hypothesized that similar synergistic relationships could be identified for this compound.

Future preclinical studies should focus on screening various combinations of this compound with other antineoplastic drugs across a panel of cancer cell lines, including those with acquired resistance to anthracyclines. The data from such studies would be instrumental in identifying promising combinations for further development.

Table 1: Hypothetical Preclinical Study Design for Synergistic Interactions of this compound

| Cell Line | Combined Agent | Endpoint Assessed | Expected Outcome |

| Doxorubicin-Resistant Breast Cancer (MCF-7/ADR) | Paclitaxel | Cell Viability (MTT Assay) | Synergistic reduction in cell viability compared to single agents. |

| Cisplatin-Resistant Ovarian Cancer (A2780/CIS) | Cisplatin | Apoptosis (Annexin V/PI Staining) | Increased apoptosis in the combination group. |

| Non-Small Cell Lung Cancer (A549) | EGFR Inhibitor (e.g., Gefitinib) | Cell Cycle Analysis | Enhanced G2/M arrest indicating synergistic cell cycle disruption. |

| Pancreatic Ductal Adenocarcinoma (PANC-1) | Gemcitabine | Colony Formation Assay | Significant reduction in colony forming ability with the combination. |

This table is a hypothetical representation of potential preclinical investigations and does not reflect actual published data.

The rational design of combination therapies is predicated on a mechanistic understanding of the drugs' actions and the underlying biology of the cancer. This approach moves beyond empirical screening to create combinations that target complementary pathways or overcome specific resistance mechanisms.

For a compound like this compound, a rational approach would involve:

Targeting Drug Efflux Pumps: Combining this compound with inhibitors of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are major contributors to multidrug resistance.

Modulating Apoptotic Pathways: Co-administering agents that lower the threshold for apoptosis, such as Bcl-2 inhibitors, could enhance the cytotoxic effects of this compound.

Inhibiting DNA Repair Mechanisms: Since anthracyclines induce DNA damage, combining them with inhibitors of DNA repair pathways (e.g., PARP inhibitors) could lead to synthetic lethality in cancer cells.

Targeting Pro-Survival Signaling: Combining this compound with inhibitors of key survival pathways, such as the PI3K/Akt/mTOR pathway, could prevent cancer cells from escaping drug-induced stress.

Table 2: Potential Rational Combination Strategies for this compound

| Resistance Mechanism | Combination Agent Class | Example Agent | Rationale |

| Increased Drug Efflux | P-glycoprotein Inhibitor | Verapamil (experimental) | Blocks the efflux of this compound, increasing intracellular concentration. |

| Enhanced DNA Repair | PARP Inhibitor | Olaparib | Prevents the repair of DNA damage induced by this compound. |

| Upregulated Anti-Apoptotic Proteins | Bcl-2 Inhibitor | Venetoclax | Promotes apoptosis in cancer cells, sensitizing them to the effects of chemotherapy. |

| Activation of Pro-Survival Signaling | PI3K Inhibitor | Alpelisib | Inhibits a key signaling pathway that promotes cell survival and proliferation. |

This table outlines potential strategies based on known resistance mechanisms to anthracyclines and does not represent findings from dedicated studies on this compound.

Vii. Advanced Research Methodologies and Analytical Approaches

In Vivo Animal Models for Translational Research

Genetically engineered mouse models (GEMMs) are mice that have been engineered to carry specific genetic mutations that predispose them to developing cancer that closely mimics human disease. These models are invaluable for studying the interaction of a drug with a host immune system and for understanding the mechanisms of drug resistance. For example, a GEMM for breast cancer could be used to evaluate the long-term efficacy and potential for acquired resistance to 9-Deoxydoxorubicin (B1207890) hydrochloride. Studies have utilized GEMMs to investigate the in vivo resistance mechanisms to doxorubicin (B1662922) in hereditary breast cancer models. acs.org

| Model Type | Advantages | Application for 9-Deoxydoxorubicin hydrochloride |

| PDX Models | High clinical relevance, preservation of tumor heterogeneity. | Efficacy testing against a panel of patient tumors, biomarker discovery. |

| GEMMs | Intact immune system, recapitulates tumor development. | Studying interactions with the immune system, investigating mechanisms of resistance. |

Spectroscopic and Imaging Techniques for Cellular and Subcellular Localization

Understanding where this compound accumulates within a cancer cell is crucial for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques are employed for this purpose.

Doxorubicin and its derivatives are inherently fluorescent, which greatly facilitates their detection within cells. Confocal microscopy is a widely used technique to visualize the intracellular distribution of these compounds. Studies on doxorubicin derivatives have shown that modifications to the parent molecule can alter its subcellular localization. For instance, some derivatives have been observed to accumulate in the nucleus, similar to doxorubicin, while others are found predominantly in the cytoplasm. nih.gov The localization of this compound would be a key area of investigation, as its primary cellular target would likely be inferred from its location. For example, nuclear localization would suggest an interaction with DNA, a known mechanism for anthracyclines. mdpi.com

Flow cytometry can also be used to quantify the cellular uptake of fluorescent compounds like this compound. This technique allows for the rapid analysis of a large population of cells, providing data on the percentage of cells that have taken up the drug and the intensity of the fluorescence per cell. Such studies have been used to compare the uptake of various doxorubicin hybrids in cancer cell lines. nih.gov

Omics Approaches in Resistance and Mechanistic Research

The advent of "omics" technologies has revolutionized cancer research, enabling a global analysis of molecules within a biological system. These approaches are instrumental in dissecting the complex mechanisms of action and resistance to drugs like this compound.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed at a given time. By comparing the gene expression profiles of cancer cells before and after treatment with this compound, researchers can identify genes and signaling pathways that are modulated by the drug. nih.gov

Studies on doxorubicin have revealed that treatment can lead to time-dependent changes in the expression of a wide array of genes. nih.gov Importantly, a subset of these genes is often found to be constitutively overexpressed in doxorubicin-resistant cell lines. nih.gov This overlap suggests that these genes may play a crucial role in both the immediate response to the drug and the long-term development of resistance. nih.govnih.gov Key gene sets identified in anthracycline resistance include those involved in drug metabolism, DNA repair pathways, and cell survival signaling. nih.govnih.gov For instance, the upregulation of genes encoding drug efflux pumps, such as ABCB1 (MDR1), is a well-established mechanism of resistance. frontiersin.org Transcriptomic analyses can therefore pinpoint novel targets for combination therapies aimed at overcoming resistance to this compound.

Table 1: Gene Expression Changes in Doxorubicin-Resistant Cancer Cells

| Gene Category | Representative Genes | Implication in Resistance |

|---|---|---|

| Drug Efflux Pumps | ABCB1, ABCC1, ABCG2 | Increased drug export from the cell, reducing intracellular concentration. frontiersin.org |

| DNA Damage Response | ATM, MSH2 | Enhanced capacity to repair drug-induced DNA damage. nih.gov |

| Anti-Apoptotic | BCL2, MYC | Inhibition of programmed cell death, promoting cell survival. nih.gov |

| Growth Factor Receptors | ERBB3, ERBB4 | Activation of pro-survival signaling pathways. nih.gov |

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. nih.govallucent.com In the context of this compound research, proteomics can identify changes in protein expression levels and post-translational modifications that occur in response to drug treatment. researchgate.netallucent.com This information is critical for understanding the drug's mechanism of action and for identifying biomarkers of response or resistance. nih.govresearchgate.net

Proteomic analyses of cancer cells treated with doxorubicin have revealed significant alterations in proteins involved in DNA replication, protein synthesis, DNA damage control, and oxidative stress management. allucent.com Furthermore, changes in cytoskeletal proteins have also been observed, suggesting a broader impact on cell structure and function. allucent.com By comparing the proteomes of sensitive and resistant cells, researchers can identify proteins that are differentially expressed and may contribute to the resistant phenotype. researchgate.net For example, a comparative proteomic study of doxorubicin-resistant breast cancer cells identified unique associations with the Notch signaling pathway. researchgate.net Protein-protein interaction network analysis can further elucidate the complex interplay of proteins affected by the drug, revealing key hubs and modules that could be targeted to enhance therapeutic efficacy. nih.gov

Table 2: Proteins Implicated in Anthracycline Response and Resistance

| Protein | Function | Relevance to Anthracycline Treatment |

|---|---|---|

| Topoisomerase II | DNA replication and repair | Primary target of anthracyclines; alterations can lead to resistance. frontiersin.org |

| HSPA5, BAG3 | Chaperones, stress response | Implicated in cardiotoxicity and cellular stress responses. nih.gov |

| ATP5F1B, EEF1D | Mitochondrial function, protein synthesis | Their expression is affected by anthracyclines in both in vitro and in vivo models. nih.gov |

| AKR1A1 | Aldo-keto reductase | May be involved in the development of drug resistance. tdl.org |

Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. biomedpharmajournal.orgnih.gov It provides a functional readout of the cellular state and can reveal how drugs like this compound perturb cellular metabolism. nih.gov Cancer cells exhibit altered metabolic pathways, and these can be further modulated by chemotherapy. nih.gov

Metabolomic studies on doxorubicin have identified significant changes in various metabolic pathways in cancer cells, including amino acid metabolism, lipid metabolism, and energy metabolism. nih.gov For example, in colon cancer cells, doxorubicin treatment has been shown to increase the levels of acetate, glucose, glutamate, glutamine, and several amino acids. nih.gov In the context of doxorubicin-induced cardiotoxicity, metabolomics has revealed perturbations in carnitine, purine, and pyrimidine (B1678525) metabolism. biomedpharmajournal.org By identifying the metabolic signatures associated with drug response and resistance, metabolomics can uncover novel therapeutic targets and biomarkers. For instance, if a particular metabolic pathway is found to be upregulated in resistant cells, inhibitors of that pathway could be used in combination with this compound to restore sensitivity. nih.gov

Table 3: Metabolic Pathways Affected by Doxorubicin

| Metabolic Pathway | Key Metabolites | Biological Implication |

|---|---|---|

| Amino Acid Metabolism | Valine, Methionine, Isoleucine, Phenylalanine, Arginine, Tryptophan | Alterations in protein synthesis, cellular signaling, and energy production. biomedpharmajournal.orgnih.gov |

| Purine and Pyrimidine Metabolism | Inosine | Changes in nucleic acid synthesis and cellular energy. biomedpharmajournal.org |

| Carnitine Metabolism | Carnitine | Perturbations are linked to doxorubicin-induced cardiotoxicity. biomedpharmajournal.org |

| Glycolysis | Glucose, Acetate | Altered energy production in cancer cells. nih.gov |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Settings

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach that integrates the time course of drug concentration in the body (pharmacokinetics) with its pharmacological effect (pharmacodynamics). catapult.org.ukmdpi.com In preclinical research, PK/PD modeling is a powerful tool for understanding and predicting the behavior of new drug candidates like this compound. tdl.orgnih.gov

Preclinical PK/PD studies help to establish the relationship between drug exposure and the desired therapeutic effect, as well as any potential toxicities. nih.govcatapult.org.uk By analyzing data from in vitro and in vivo models, researchers can develop models that describe drug absorption, distribution, metabolism, and excretion, and link these processes to the observed biological response. tdl.orgmdpi.com For anthracyclines, PK/PD models have been used to investigate the relationship between drug exposure (often measured as the area under the concentration-time curve) and outcomes such as tumor growth inhibition and myelosuppression. catapult.org.uk These models can simulate different dosing regimens to identify the optimal schedule that maximizes efficacy while minimizing toxicity. nih.gov For example, a preclinical PK/PD model was developed to assess the antitumor response of a sequential dosing strategy involving aflibercept and doxorubicin in acute myeloid leukemia. Such models are crucial for informing the design of clinical trials and for translating preclinical findings to the clinical setting. nih.govmdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Doxorubicin |

| Aclarubicin |

| Amrubicin |

| Daunorubicin (B1662515) |

| Epirubicin |

| Etoposide |

| Idarubicin |

| 4'-iodo-4'-deoxydoxorubicin |

| Verapamil (B1683045) |

| Cisplatin |

| Cyclophosphamide |

| Methotrexate |

| Fluorouracil |

| Paclitaxel |

| Tamoxifen |

| Irinotecan |

| Aflibercept |

| Bevacizumab |

| Dexrazoxane |

| Lansoprazole |

| Pantoprazole |

| 2-deoxy-d-glucose |

Quantitative Modeling of Drug-Target Interaction

The primary mechanism of action for anthracyclines like this compound involves interaction with DNA and the nuclear enzyme topoisomerase II. Quantitative modeling of these interactions is crucial for understanding the drug's efficacy and for the rational design of new, more effective analogs.

Computational models suggest that anthracyclines, including 9-Deoxydoxorubicin, bind to DNA through intercalation, inserting their planar chromophore ring system between DNA base pairs. This interaction is believed to be a prerequisite for the subsequent poisoning of topoisomerase II. The drug then forms a ternary complex with DNA and topoisomerase II, trapping the enzyme in a state where it has cleaved the DNA but is unable to religate it. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells.

The binding affinity of anthracyclines to DNA is a key determinant of their activity. While specific binding constants for this compound are not extensively documented in publicly available literature, studies on the parent compound, Doxorubicin, provide valuable comparative data. The affinity of Doxorubicin for DNA has been quantified, with binding constants varying depending on the experimental conditions. For instance, studies have reported binding constants in the range of 1.0 x 10^5 to 2.3 x 10^8 M⁻¹ for the interaction of Doxorubicin with calf thymus DNA. nih.govnih.gov The removal of the C-9 hydroxyl group in 9-Deoxydoxorubicin is expected to alter the electronic and steric properties of the molecule, which could influence its binding affinity to DNA and its interaction with topoisomerase II.

Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational tools used to model these interactions. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgmdpi.com For anthracyclines, these models can correlate physicochemical properties with cytotoxicity or topoisomerase II inhibition. nih.gov Such models can help in predicting the activity of new analogs and in understanding the structural features that are critical for potent anti-cancer activity. nih.gov

Table 1: Comparative DNA Binding Affinity of Doxorubicin

| Compound | DNA Source | Method | Binding Constant (K) M⁻¹ |

| Doxorubicin | Calf Thymus DNA | Fluorescence | 2.3 x 10⁸ |

| Doxorubicin | Calf Thymus DNA | Optical Method | 0.13 - 0.16 x 10⁶ |

Prediction of Pharmacological Responses in Preclinical Models

Predicting the pharmacological response to this compound in preclinical models is essential for its development as a potential therapeutic agent. These models, ranging from cell-based assays to animal studies, provide critical data on the compound's efficacy and mechanism of action.

In vitro cytotoxicity assays are fundamental in the initial screening and characterization of anticancer compounds. These assays determine the concentration of a drug required to inhibit the growth of cancer cells by 50% (IC50). Studies have shown that 9-Deoxydoxorubicin is significantly less cytotoxic than its parent compound, Doxorubicin. For instance, in murine leukemia P388 cells, 9-Deoxydoxorubicin demonstrated markedly lower cytotoxicity and induced fewer DNA strand breaks compared to Doxorubicin. nih.gov This suggests that the C-9 hydroxyl group plays a crucial role in the cytotoxic activity of Doxorubicin.

More recent in vitro studies using human cardiac cells (AC16) have further explored the cytotoxic effects of Doxorubicin metabolites, including a compound referred to as 7-DeoxyDOXone (an aglycone form of 9-Deoxydoxorubicin). While a direct comparison with the hydrochloride salt is not provided, the data indicates that these metabolites are generally less toxic to cardiac cells than the parent Doxorubicin. nih.gov

Table 2: Comparative Cytotoxicity (IC50) of Doxorubicin and Related Compounds in Preclinical Models

| Compound | Cell Line | Assay | IC50 (µM) |

| Doxorubicin | Murine Leukemia P388 | Not specified | - |

| 9-Deoxydoxorubicin | Murine Leukemia P388 | Not specified | Markedly higher than Doxorubicin |

| Doxorubicin | Human Cardiac AC16 | MTT Assay | ~1 |

| 7-DeoxyDOXone | Human Cardiac AC16 | MTT Assay | >10 |

| Doxorubicin | BT-20 (Triple-Negative Breast Carcinoma) | SRB Assay | 0.32 |

| Doxorubicin | HeLa (Cervical Cancer) | MTT Assay | 2.9 |

| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | 2.5 |

Note: The table includes comparative data for Doxorubicin across various cell lines to provide a broader context for cytotoxicity. The data for 9-Deoxydoxorubicin and its aglycone highlight its generally lower cytotoxicity compared to the parent compound. nih.govup.ac.zawu.ac.th

Computational and systems biology approaches are also increasingly being used to predict pharmacological responses. These models can integrate data from various sources, including genomics, proteomics, and drug-target interaction studies, to simulate the effect of a drug on a biological system. For instance, models can be developed to predict the sensitivity of different cancer cell lines to a particular drug based on their molecular profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 9-Deoxydoxorubicin hydrochloride in pharmaceutical formulations?

- Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used. Key parameters include:

- Column : Stainless steel column (4.6 mm × 25 cm) packed with trimethylsilylated silica gel .

- Mobile phase : A mixture of water, acetonitrile, ethanol, and phosphoric acid (pH 3.6 ± 0.1) at a flow rate of 1.5 mL/min .

- Validation : System suitability requires a theoretical plate count ≥2250 and peak symmetry factor between 0.7–1.2 .

- Data Interpretation : Relative retention times (e.g., Doxorubicinone at ~0.6) and peak area comparisons against standard solutions ensure accuracy .

Q. How is this compound synthesized and characterized in laboratory settings?

- Synthesis : Derived from precursor compounds via glycosylation and hydroxylation steps, followed by hydrochloride salt formation. Critical steps include precise stoichiometric control and purification via recrystallization .

- Characterization :

- Structural Confirmation : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify molecular structure (C₂₇H₂₉NO₁₁·HCl) .

- Purity Assessment : Thin-layer chromatography (TLC) and HPLC detect impurities (e.g., related substances ≤2%) .

Advanced Research Questions

Q. What strategies are employed to assess the stability of this compound under varying physiological conditions?

- Experimental Design :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–9) to identify degradation products .

- Kinetic Analysis : Monitor degradation rates using HPLC and calculate half-life (t₁/₂) under accelerated storage conditions .

Q. How can researchers reconcile discrepancies in reported purity levels of this compound across different sources?

- Data Contradiction Analysis :

- Source Variability : Commercial batches may report purity as 98.0–102.0% (HPLC) vs. >98% (UV/LC-MS) . Differences arise from analytical method sensitivity (e.g., UV vs. mass spectrometry).

- Validation Protocol : Cross-validate using pharmacopeial standards (e.g., USP monographs) and orthogonal methods like ion chromatography for chloride content .

Q. What advanced techniques are used to study the interaction of this compound with biological targets?

- Methodology :

- Fluorescence-Based Assays : Quantify intracellular drug accumulation using fluorescence detection (λₑₓ = 480 nm, λₑₘ = 590 nm) .

- Nanoparticle Functionalization : Conjugate the drug to gold nanoparticles to enhance cellular uptake, characterized via dynamic light scattering (DLS) and TEM .

Q. How should researchers design pharmacokinetic studies for this compound in preclinical models?

- Protocol Design :

- Dosing : Administer via intravenous injection (2–10 mg/mL in saline) .

- Bioavailability Metrics : Measure plasma concentration-time profiles using LC-MS/MS and calculate AUC, Cₘₐₓ, and t₁/₂ .

- Regulatory Alignment : Follow FDA/EMA guidelines for bioequivalence studies, including crossover designs and statistical power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.